N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a tert-butyl group and at the 5-position with a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The tert-butyl group enhances metabolic stability by steric shielding, while the dimethylsulfamoyl substituent contributes to solubility and target-binding interactions through hydrogen bonding and electrostatic effects .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-18(2,3)24-15-14(10-20-24)17(26)23(11-19-15)21-16(25)12-6-8-13(9-7-12)29(27,28)22(4)5/h6-11H,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJNEXELPLXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis with two analogs from the literature:
Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure : Shares the pyrazolo[3,4-d]pyrimidin-4-one core but incorporates a chromen-4-one substituent and an ethyl linker.
- Benzamide: A 2-fluoro-N-isopropylbenzamide moiety replaces the dimethylsulfamoyl group, altering hydrophobicity and hydrogen-bonding capacity.
- Physicochemical Data :
Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Similar to Example 53 but with a benzenesulfonamide group.
- Substituents :
- Sulfonamide : The N-methylbenzenesulfonamide group enhances solubility compared to the target compound’s dimethylsulfamoyl group.
- Synthetic Route: Both compounds utilize Suzuki-Miyaura coupling with boronic acids and palladium catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) .
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : The dimethylsulfamoyl group in the target compound improves aqueous solubility compared to the fluoro-isopropyl group in Example 53, which increases lipophilicity .
- Metabolic Stability : The tert-butyl group in the target compound likely reduces oxidative metabolism compared to the chromen-ethyl substituent in analogs, as bulky alkyl groups inhibit cytochrome P450 interactions.
- Crystallography : Structural determination of such analogs relies on software like SHELXL (for refinement) and WinGX (for data processing), ensuring accurate 3D modeling .
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